2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-3-yl)acetamide
Description
2-(7-Methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-3-yl)acetamide is a synthetic coumarin derivative featuring a chromen-2-one (coumarin) core substituted with methoxy and methyl groups at positions 7, 4, and 6. The acetamide linker connects the coumarin moiety to a pyridin-3-yl group, a structural motif common in bioactive molecules targeting enzymes or receptors.
Properties
IUPAC Name |
2-(7-methoxy-4,8-dimethyl-2-oxochromen-3-yl)-N-pyridin-3-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O4/c1-11-14-6-7-16(24-3)12(2)18(14)25-19(23)15(11)9-17(22)21-13-5-4-8-20-10-13/h4-8,10H,9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWFVKGNSWKBPPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC)CC(=O)NC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-3-yl)acetamide typically involves the following steps:
Formation of the chromen-2-one core: This can be achieved through the condensation of a suitable phenol derivative with an appropriate β-keto ester under acidic or basic conditions.
Methoxylation and methylation: Introduction of methoxy and methyl groups at specific positions on the chromen-2-one core can be done using methylating agents such as dimethyl sulfate or methyl iodide.
Acylation: The chromen-2-one derivative is then acylated with an acyl chloride or anhydride to introduce the acetamide group.
Coupling with pyridine: Finally, the acetamide derivative is coupled with a pyridine derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents on the chromen-2-one or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2), alkyl halides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial, anti-inflammatory, or anticancer properties.
Medicine: It could be investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)-N-(pyridin-3-yl)acetamide would depend on its specific biological target. Potential mechanisms include:
Enzyme inhibition: The compound may inhibit specific enzymes involved in disease pathways.
Receptor binding: It could interact with cellular receptors to modulate signaling pathways.
DNA/RNA interaction: The compound may bind to nucleic acids, affecting gene expression or replication.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound shares structural similarities with several derivatives documented in the literature. Key comparisons are outlined below:
Structural Features and Substituent Effects
Coumarin vs. Naphthalene-Based Analogs
- VU0455653 (9) and VU0455655 (10) (): These compounds replace the coumarin core with naphthalene rings. VU0455653 (m/z 293.0) has a 1-methylnaphthalen-2-yloxy group, while VU0455655 (m/z 357.0) incorporates a 3-bromo substituent. In contrast, the target compound’s coumarin system offers a planar, electron-rich scaffold that may improve π-π stacking with biological targets .
Pyridin-3-yl Acetamide vs. Other Heterocycles
- Compounds 5k–5o (): These derivatives feature imidazo[2,1-b]thiazole cores instead of coumarin but retain the N-(pyridin-3-yl)acetamide linkage. For example, 5k (C30H30N6O2S, m/z 539.2231) includes a 4-methoxybenzyl-piperazine group, which introduces basicity and bulkiness absent in the target compound. Such modifications can alter solubility and membrane permeability .
Physicochemical Properties
*Inferred from ; exact data unavailable.
- Melting Points: The target compound’s analogs exhibit a wide melting point range (80–218°C), influenced by substituent polarity and crystallinity. For instance, 5o () melts at 216–218°C due to its aminopyridine group, which may form strong hydrogen bonds. The absence of polar groups in VU0455653/10 correlates with lower melting points .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
